molecular formula C9H12N2O2 B14853615 2-Aminomethyl-4-pyridine acetic acid methyl ester

2-Aminomethyl-4-pyridine acetic acid methyl ester

Cat. No.: B14853615
M. Wt: 180.20 g/mol
InChI Key: BREAGSCCVVAKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminomethyl-4-pyridine acetic acid methyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group attached to the methyl group at the 2-position of the pyridine ring, and an acetic acid methyl ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-4-pyridine acetic acid methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-pyridine acetic acid methyl ester with an amine source under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The reaction mixture is stirred at a controlled temperature to facilitate the substitution of the chlorine atom with the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-4-pyridine acetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the ester group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Aminomethyl-4-pyridine acetic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-4-pyridine acetic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Similar structure but lacks the acetic acid methyl ester group.

    4-Pyridinecarboxylic acid, 2-(aminomethyl)-, methyl ester: Similar structure with slight variations in the positioning of functional groups.

Uniqueness

2-Aminomethyl-4-pyridine acetic acid methyl ester is unique due to the presence of both the amino group and the acetic acid methyl ester group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-[2-(aminomethyl)pyridin-4-yl]acetate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)5-7-2-3-11-8(4-7)6-10/h2-4H,5-6,10H2,1H3

InChI Key

BREAGSCCVVAKDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=NC=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.